2-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)acetic acid
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Overview
Description
2-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)acetic acid is an organic compound that features a cyclopropylmethyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the cyclopropylmethyl group: This step involves the alkylation of the pyrazole ring using cyclopropylmethyl halides in the presence of a base.
Etherification: The final step involves the reaction of the substituted pyrazole with chloroacetic acid or its derivatives under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether linkage or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving pyrazole derivatives.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)propanoic acid
- 2-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)butanoic acid
- 2-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)benzoic acid
Uniqueness
2-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)acetic acid is unique due to its specific structural features, such as the presence of a cyclopropylmethyl group and an ether linkage to an acetic acid moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(cyclopropylmethyl)pyrazol-4-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)6-14-8-3-10-11(5-8)4-7-1-2-7/h3,5,7H,1-2,4,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAWUAUDXBXCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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